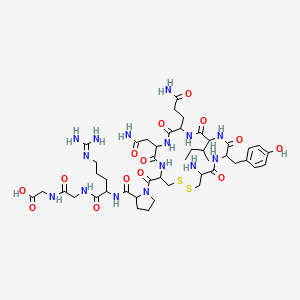

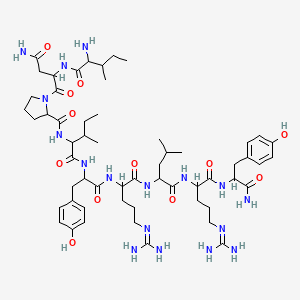

(Pro30,Tyr32,Leu34)-Neuropeptide Y (28-36)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(Pro30,Tyr32,Leu34)-Neuropeptide Y (28-36)” is a bioactive peptide derived from the larger neuropeptide Y (NPY) sequence. NPY is widely distributed in the central and peripheral nervous systems and plays a crucial role in various physiological processes, including appetite regulation, stress response, and cardiovascular function .

Métodos De Preparación

Synthetic Routes:: The synthesis of “(Pro30,Tyr32,Leu34)-Neuropeptide Y (28-36)” typically involves solid-phase peptide synthesis (SPPS). In SPPS, amino acids are sequentially added to a growing peptide chain anchored to a solid support. Protecting groups ensure selective coupling, and deprotection steps allow for elongation. The specific sequence for this peptide is assembled using Fmoc (9-fluorenylmethoxycarbonyl) chemistry .

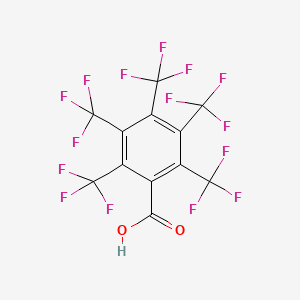

Reaction Conditions:: The coupling reactions during SPPS utilize reagents like N,N’-diisopropylcarbodiimide (DIC) and N-hydroxybenzotriazole (HOBt). Cleavage from the resin and deprotection of side chains are achieved using trifluoroacetic acid (TFA) or other suitable reagents. Purification involves high-performance liquid chromatography (HPLC) .

Industrial Production:: While research-scale synthesis predominates, industrial production may involve larger-scale SPPS or recombinant expression in microbial systems. due to the peptide’s complexity, industrial production remains limited .

Análisis De Reacciones Químicas

Reactions:: “(Pro30,Tyr32,Leu34)-Neuropeptide Y (28-36)” does not undergo significant chemical transformations under physiological conditions. It remains stable and biologically active.

Common Reagents:: Reagents used during synthesis include amino acids, coupling agents (DIC, HOBt), protecting groups, and cleavage agents (TFA). HPLC purification ensures high purity .

Major Products:: The major product is the fully assembled peptide, which retains its native sequence.

Aplicaciones Científicas De Investigación

Chemistry:: Researchers study the peptide’s structure-activity relationships, exploring modifications for enhanced stability or receptor selectivity.

Biology:: “(Pro30,Tyr32,Leu34)-Neuropeptide Y (28-36)” interacts with NPY receptors (Y1, Y2, Y5) and may modulate neurotransmission, vascular tone, and immune responses .

Medicine:: Studies investigate its potential as a therapeutic agent for obesity, anxiety, and cardiovascular diseases .

Industry:: Limited industrial applications exist due to complexity and low yield.

Mecanismo De Acción

The peptide’s effects result from binding to NPY receptors. Activation of Y1 receptors influences food intake, while Y2 receptors affect neurotransmitter release. Y5 receptors play a role in energy homeostasis .

Comparación Con Compuestos Similares

“(Pro30,Tyr32,Leu34)-Neuropeptide Y (28-36)” is unique due to its specific sequence within the NPY family. Similar compounds include full-length NPY, truncated fragments, and analogs with modified amino acids .

Remember that this peptide’s biological significance extends beyond its chemical structure, impacting various physiological processes

Propiedades

IUPAC Name |

1-[4-amino-2-[(2-amino-3-methylpentanoyl)amino]-4-oxobutanoyl]-N-[1-[[1-[[1-[[1-[[1-[[1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C57H91N17O12/c1-7-31(5)45(59)53(84)72-42(29-44(58)77)55(86)74-25-11-14-43(74)52(83)73-46(32(6)8-2)54(85)71-41(28-34-17-21-36(76)22-18-34)51(82)68-38(13-10-24-66-57(63)64)49(80)70-40(26-30(3)4)50(81)67-37(12-9-23-65-56(61)62)48(79)69-39(47(60)78)27-33-15-19-35(75)20-16-33/h15-22,30-32,37-43,45-46,75-76H,7-14,23-29,59H2,1-6H3,(H2,58,77)(H2,60,78)(H,67,81)(H,68,82)(H,69,79)(H,70,80)(H,71,85)(H,72,84)(H,73,83)(H4,61,62,65)(H4,63,64,66) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLONJGQDWUWWLC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

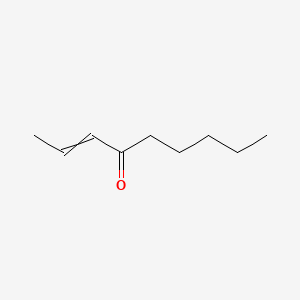

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(=O)N)C(=O)N1CCCC1C(=O)NC(C(C)CC)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H91N17O12 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1206.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Aminomethyl)cyclobutyl]methanamine 2-hydroxypropanoic acid platinum salt](/img/structure/B12109356.png)

![5-Hydroxy-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B12109363.png)

![2-{4-[(4-Methylphenyl)methoxy]phenyl}acetic acid](/img/structure/B12109395.png)

![2-[[2-[[2-[[2-[[2-[(2-amino-3-methylbutanoyl)amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoic acid](/img/structure/B12109399.png)

![(4E)-3-(chloromethyl)-4-[(5-methyl-2-furyl)methylene]isoxazol-5(4H)-one](/img/structure/B12109421.png)

![3-{(5Z)-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid](/img/structure/B12109424.png)